molecular formula C19H14F3N3OS B2497206 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226426-99-8

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2497206
CAS RN: 1226426-99-8
M. Wt: 389.4
InChI Key: URRBMQVJJLNUCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile often involves complex reactions including ring transformations, condensation reactions, and cycloadditions. For example, novel derivatives have been prepared by ring transformation reactions of specific precursors with moderate to good yields, demonstrating the versatility of synthetic approaches in accessing such compounds (Patil et al., 2012). Additionally, a sequential one-pot, four-component condensation reaction has been employed for the efficient synthesis of related complex structures (Rahmati et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds often exhibits significant complexity, with multiple functional groups contributing to their reactivity and properties. Dynamic NMR spectroscopic studies have been utilized to study the prototropic tautomerism in related compounds, providing insights into their structural dynamics and stability (Ghandi et al., 2006).

Chemical Reactions and Properties

Compounds with similar structures to this compound participate in a variety of chemical reactions, including nucleophilic substitution and cycloaddition. Studies have shown that imidazoles, for instance, catalyze the hydrolysis of esters through general base catalysis, highlighting their potential as catalysts in organic synthesis (Neuvonen, 1987).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and photophysical characteristics, are crucial for their application in various domains. Novel fluorescent compounds based on similar molecular frameworks have been evaluated for their photophysical properties, indicating their potential use in fluorimetric chemosensors for ion recognition (Esteves et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are essential for understanding the behavior of such compounds in chemical reactions. For instance, the kinetics of reactions between related compounds and nucleophiles in acetonitrile have been studied, providing insights into their reactivity and mechanisms of reaction (Koh et al., 1999).

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds with complex structures, including the one you're interested in, are often synthesized for their potential antioxidant activities. For example, a study on the synthesis of heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety demonstrated significant antioxidant activity comparable to ascorbic acid for certain derivatives (El‐Mekabaty, 2015).

Chemosensors for Ion Recognition

Some derivatives are synthesized for their photophysical properties and evaluated as chemosensors for ion recognition, indicating a strong interaction with biologically and analytically important ions such as Cu2+ and Fe3+. This application is crucial for developing novel chemosensory materials and technologies (Esteves, Raposo, & Costa, 2016).

Electrochemical Studies

Derivatives with benzimidazole and their copolymers are studied for their electrochemical properties, showing promise for applications in electronic devices and sensors. These studies reveal the potential for these compounds in creating materials with lower oxidation potentials and higher optical contrasts, essential for electrochromic devices (Soylemez et al., 2015).

Glycosidase Inhibitory Activity

Compounds featuring acetonitrile derivatives have been explored for their glycosidase inhibitory activities, showing significant promise for therapeutic applications in managing conditions like type II diabetes by inhibiting enzymes responsible for hyperglycemia (Patil et al., 2012).

Metal-Based Chemotherapy

Research into metal-based complexes involving similar molecules aims to develop novel chemotherapy agents against tropical diseases. These studies explore the synthesis and characterization of compounds for their potential therapeutic applications, highlighting the role of such molecules in advancing medical treatments (Navarro et al., 2000).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c1-13-2-4-14(5-3-13)17-12-24-18(27-11-10-23)25(17)15-6-8-16(9-7-15)26-19(20,21)22/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRBMQVJJLNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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